Hydrogen-Bond Donor Count and Topological Polar Surface Area: Physicochemical Differentiation from the Des-Hydroxy Oxolan Analog
The (3S,4R)-3-hydroxytetrahydrofuran substituent introduces one additional hydrogen-bond donor (HBD) relative to the des-hydroxy analog 4-(oxolan-3-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine (CAS 1934597-35-9). Consequently, the target compound has a HBD count of 1 (the –OH group) versus 1 for the des-hydroxy analog (the secondary amine N–H); however, the hydroxyl group increases the topological polar surface area (TPSA) from 49.5 Ų (des-hydroxy analog) to an estimated 69.7 Ų (target compound, computed by fragment addition). The increased TPSA and H-bonding capability are associated with reduced passive membrane permeability and altered blood-brain barrier penetration potential compared to the des-hydroxy analog [1].
| Evidence Dimension | Hydrogen-Bond Donor Count and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | HBD = 2 (secondary amine N–H + hydroxyl O–H); TPSA ≈ 69.7 Ų (estimated) |
| Comparator Or Baseline | 4-(Oxolan-3-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine (CAS 1934597-35-9): HBD = 1; TPSA = 49.5 Ų (PubChem computed) |
| Quantified Difference | ΔHBD = +1; ΔTPSA ≈ +20.2 Ų (≈41% increase) |
| Conditions | Physicochemical properties computed by PubChem (TPSA via Cactvs 3.4.8.18) and fragment-based estimation for the target compound. |
Why This Matters
For procurement decisions in CNS-targeted versus peripherally-restricted programs, the ~41% higher TPSA of the hydroxylated analog predicts reduced passive CNS penetration, which may be advantageous for peripheral target selectivity or disadvantageous for CNS drug discovery.
- [1] PubChem. 4-(Oxolan-3-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine – Compound Summary (CID 130787510). Computed Properties: TPSA = 49.5 Ų; HBD = 1; HBA = 3. View Source
